2,5-Dioxopyrrolidin-1-yl pent-4-ynoate

Catalog No.
S871029
CAS No.
132178-37-1
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate

CAS Number

132178-37-1

Product Name

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2

InChI Key

VLQOCPXVAZTWQR-UHFFFAOYSA-N

SMILES

C#CCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

C#CCCC(=O)ON1C(=O)CCC1=O

Cell Surface Protein Alkynylation

Scientific Field: Biochemistry

Application Summary: This compound is used as a new water-soluble alkynylating agent for cell surface proteins . It is particularly useful in the study of cell surface proteins, which are critical for cell-cell communication and are extensively targeted for drug design .

Methods of Application: The compound is used to alkynylate cell surface proteins, which are then analyzed using mass spectrometry .

Results: The use of this compound has improved the identification percentage of cell surface proteins in studies, overcoming problems of sub-cellular fractionation .

Biomolecular Conjugates Preparation

Scientific Field: Bioconjugation

Application Summary: The compound is used in the preparation of peptide and other biomolecular conjugates through chemoselective ligations .

Methods of Application: Chemical methods based on the preparation of chemoselectively addressable peptides allow successive oxime ligations and/or alkyne–azide cycloaddition (“click”) reactions of various biomolecules .

Results: This modular synthetic approach can be applied to a broad range of purposes .

Drug Derivatization

Scientific Field: Pharmaceutical Industry

Application Summary: The compound acts as a pivotal reagent facilitating the derivatization of diverse drugs and molecules .

Methods of Application: The compound forms stable amide bonds, making it an important tool in drug discovery and bioconjugation research .

Results: The compound has been extensively utilized in the pharmaceutical industry .

Therapeutic Agent for Complementarity Mismatches

Scientific Field: Therapeutics

Application Summary: The compound has been shown to bind to a number of human serum proteins and may have potential as a therapeutic agent for complementarity mismatches .

Results: The potential therapeutic applications of the compound are still under investigation .

Anticonvulsant Research

Scientific Field: Neurology

Application Summary: The compound has been used in the search for new anticonvulsants .

Methods of Application: The compound was used in the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .

Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound synthesized using this compound .

Click Chemistry Reagent

Application Summary: The compound is a click chemistry reagent . It contains an Alkyne moiety and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing an Azide moiety .

Methods of Application: The compound is used as an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc, with a terminal alkyne .

Results: The alkyne can be reacted with an azide containing compound or biomolecule via copper catalyzed azide-alkyne click chemistry to yield a stable triazole linkage .

Protein Labeling

Scientific Field: Biochemistry

Application Summary: The compound is used for labeling proteins on primary amines (typically lysine residues) to form a stable amide linkage . This is a common method for preparing fluorescently-labeled antibody conjugates .

Methods of Application: The compound is dissolved in a buffer such as sodium bicarbonate and then reacted with the protein to be labeled .

Results: This method allows for the efficient labeling of proteins, which can be used in a variety of research applications .

Antibody-Drug Conjugation

Application Summary: The compound is used as a non-cleavable linker for antibody-drug conjugation (ADC) .

Methods of Application: The compound is reacted with an antibody and a drug molecule to form a stable ADC .

Results: This method allows for the targeted delivery of drugs to specific cells, improving the efficacy and reducing the side effects of the drug .

Identification of Nucleophilic Ligandable Hotspots

Scientific Field: Chemoproteomics

Application Summary: The compound may be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .

Synthesis of Hybrid Pyrrolidine-2,5-dione Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: The compound has been used in the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .

Methods of Application: The compound was used in an optimized coupling reaction to yield several hybrid compounds .

Cell Growth Suppression

Scientific Field: Cell Biology

Application Summary: The compound has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Encapsulation of Hydrogels

Scientific Field: Material Science

Application Summary: The compound has been used in the encapsulation of hydrogels .

Methods of Application: The compound was used in the synthesis of encapsulated hydrogels .

Synthesis of Propargyl Derivatives

Scientific Field: Organic Chemistry

Application Summary: The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Methods of Application: The compound is used in the synthesis of propargyl derivatives, which can be further elaborated into more complex structures .

Results: The use of this compound has led to the synthesis of a diverse range of bioconjugates .

Synthesis of Antibody-Drug Conjugates

Scientific Field: Pharmaceutical Industry

Application Summary: The compound is a non-degradable linker that can be used to synthesize antibody-drug conjugates (ADCs) .

Methods of Application: The compound is reacted with an antibody and a drug molecule to form a stable ADC .

Results: This method allows for the targeted delivery of drugs to specific cells, improving the efficacy and reducing the side effects of the drug .

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a pent-4-ynoate moiety. Its molecular formula is C9H11NO4C_9H_{11}NO_4 with a molecular weight of approximately 183.19 g/mol. The compound features two carbonyl groups and is classified as an amide derivative. The presence of the alkyne group (pent-4-ynoate) contributes to its reactivity and potential applications in various

The chemical reactivity of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate can be attributed to both its carbonyl groups and the alkyne functionality. Notable reactions include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions, making it useful in the synthesis of more complex molecules.
  • Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions, which are valuable for constructing cyclic compounds.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield corresponding acids and amines .

Research indicates that 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate exhibits notable biological activities, particularly in the realm of pharmacology. It has been shown to inhibit calcium currents mediated by L-type calcium channels (Cav), which may have implications for cardiovascular health and neurological functions . The compound's potential as a therapeutic agent is being explored, particularly in relation to pain management and cardiovascular diseases.

Several synthetic routes have been developed for the preparation of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate:

  • Condensation Reactions: One common method involves the condensation of 2,5-dioxopyrrolidine with pent-4-yne in the presence of acid catalysts.
  • Esterification: Another approach includes esterification reactions between dioxopyrrolidine derivatives and pentynoic acid.
  • Use of Reagents: Specific reagents such as coupling agents can facilitate the formation of the desired compound through amide bond formation .

The applications of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate span various fields:

  • Pharmaceuticals: Its ability to modulate calcium channel activity makes it a candidate for developing drugs targeting cardiovascular and neurological disorders.
  • Chemical Synthesis: The compound serves as an intermediate in organic synthesis, particularly in creating complex molecules with specific functional groups.
  • Material Science: Potential applications in polymer chemistry are being explored due to its reactive functional groups .

Interaction studies have revealed that 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate may interact with various biological targets, primarily calcium channels. These interactions could lead to significant physiological effects, making it an important subject for further pharmacological research. Studies have also indicated potential interactions with other cellular pathways that could enhance its therapeutic profile .

Several compounds share structural similarities with 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate. Here are some notable examples:

Compound NameSimilarity IndexKey Features
2,5-Dioxopyrrolidin-1-yl acetate0.92Acetate group instead of alkyne
Bis(2,5-dioxopyrrolidin-1-yl) succinate0.89Contains a succinate moiety
Bis(2,5-dioxopyrrolidin-1-yl) octanedioate0.87Octanedioate structure
2,5-Dioxopyrrolidin-1-yl tetradecanoate0.87Tetradecanoate group

These compounds exhibit variations in their functional groups and chain lengths but retain the core dioxopyrrolidine structure. This uniqueness allows for diverse applications while maintaining similar reactivity profiles.

XLogP3

-0.3

Dates

Modify: 2023-08-16
Bastian et al. Selective transformations of complex molecules are enabled by aptameric protective groups. Nature Chemistry, doi: 10.1038/nchem.1402, published online 22 July 2012 http://www.nature.com/nchem

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